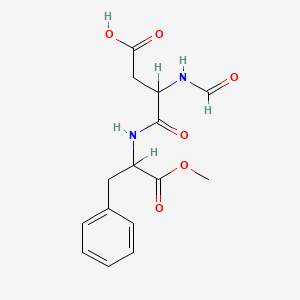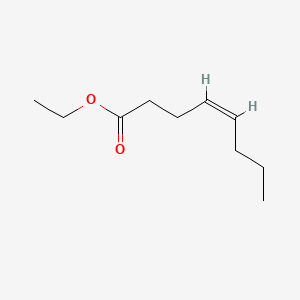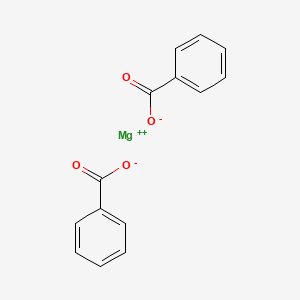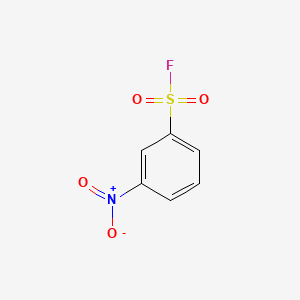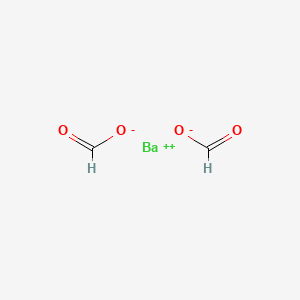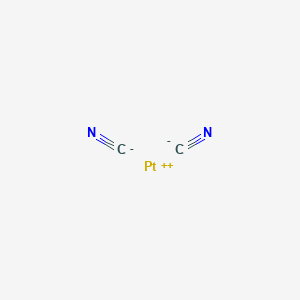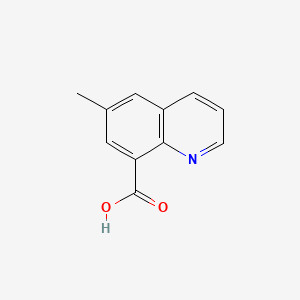
6-Methylquinoline-8-carboxylic acid
Descripción general
Descripción
6-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular weight of 187.2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline and its derivatives, including 6-Methylquinoline-8-carboxylic acid, have been synthesized using various techniques. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-8-carboxylic acid is represented by the InChI code 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) . This indicates that the compound has a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinoline-8-carboxylic acid, are known to exhibit substantial biological activities. The chemical reactions involving these compounds often depend on the substitution on the heterocyclic pyridine ring .
Physical And Chemical Properties Analysis
6-Methylquinoline-8-carboxylic acid is a solid at room temperature. It has a molecular weight of 187.2, a boiling point of 392.7±22.0°C at 760 mmHg, and a melting point of 169°C .
Aplicaciones Científicas De Investigación
Catalytic Oxidation
Research by Zhang et al. (2008) demonstrated the ability of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids to catalyze homogeneous regioselective aerobic oxidation of substituted 8-methylquinolines, including 6-methylquinoline-8-carboxylic acid, in acetic acid-acetic anhydride solution. This process produced corresponding 8-quinolylmethyl acetates with high yield, indicating the potential use of 6-methylquinoline-8-carboxylic acid in catalytic oxidation applications (Zhang et al., 2008).
Complex Formation with Amino Acids
A study by Henríquez et al. (2021) involved the preparation of 2-methylquinoline-8-carboxylic acid and its interaction with various amino acids. The stability constants of binary and ternary nickel (II) complexes formed with this compound and amino acids like glycine and alanine were investigated, highlighting its potential in complex formation and stability studies (Henríquez et al., 2021).
Photodegradation Studies
Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including compounds structurally similar to 6-methylquinoline-8-carboxylic acid. Their research focused on the effects of different irradiation wavelengths on these compounds, providing insights into the environmental fate and degradation processes of such chemicals (Pinna & Pusino, 2012).
Photolabile Protecting Groups
Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline. This study suggests potential applications of similar quinoline carboxylic acids like 6-methylquinoline-8-carboxylic acid in the development of photolabile protecting groups (Fedoryak & Dore, 2002).
Hydrogen Bonded Frameworks
Jin et al. (2012) explored the weak interactions between organic bases like 2-methylquinoline and carboxylic acids. Their research provided valuable insights into the role of such compounds in binding with carboxylic acid derivatives, which is relevant for understanding the structural and functional properties of 6-methylquinoline-8-carboxylic acid (Jin et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for 6-Methylquinoline-8-carboxylic acid are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their versatile applications in industrial and synthetic organic chemistry . The swift development of new molecules containing this nucleus has led to many research reports being generated in a brief span of time .
Propiedades
IUPAC Name |
6-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPHSBAQDGNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204242 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinoline-8-carboxylic acid | |
CAS RN |
55706-57-5 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



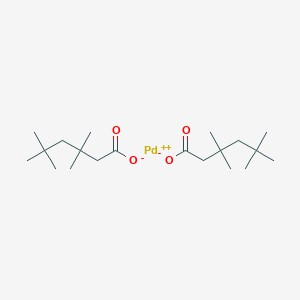
![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)
